4-甲氧基苯甲酸酐

描述

p-Anisic anhydride, also known as 4-methoxybenzoic anhydride, is a derivative of p-anisic acid (4-methoxybenzoic acid). While the provided papers do not directly discuss p-anisic anhydride, they provide insights into related compounds and their properties, which can be extrapolated to understand p-anisic anhydride.

Synthesis Analysis

The synthesis of related anhydrides and polymeric structures can be achieved through various methods. For instance, poly(anhydride-esters) derived from salicylic acid were synthesized by melt condensation polymerization . Similarly, phosphonamidic anhydrides were prepared by condensation reactions . Although these methods are not directly applied to p-anisic anhydride, they suggest that condensation reactions are a common synthetic approach for anhydrides. The preparation of p-anisic acid from anethol using potassium permanganate under phase transfer catalysis conditions indicates that oxidative conditions can be used to synthesize the acid precursor to the anhydride.

Molecular Structure Analysis

The molecular structure of p-anisic acid, a closely related compound, has been studied using X-ray and ab initio SCF-MO methods . The analysis of charge density and molecular geometry provides insights into the intra- and intermolecular interactions that could also be relevant to the anhydride form. The crystal structure of acetic anhydride at low temperatures offers a precedent for the structural analysis of anhydrides, suggesting that p-anisic anhydride may adopt a symmetrical conformation in the solid state.

Chemical Reactions Analysis

The oxidation of p-anisaldehyde to p-anisic acid is a chemical transformation that involves the conversion of an aldehyde to an acid, which is a precursor to the anhydride. The reaction kinetics are influenced by the presence of micellar catalysts, indicating that surfactants can modulate the reaction rate. This knowledge could be applied to optimize the synthesis of p-anisic anhydride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding p-anisic anhydride. The solubility and thermal stability of copolymers synthesized from anisidine and the electrical conductivity of composites containing o-anisidine suggest that p-anisic anhydride may also exhibit unique solubility and thermal properties. The crystal structure and properties of magnesium and calcium salts of p-anisic acid further contribute to the understanding of the acid's interactions, which are relevant to the anhydride's behavior in various environments.

科学研究应用

医药中间体

4-甲氧基苯甲酸酐:广泛应用于各种医药化合物的合成。作为中间体,它在形成具有治疗作用的活性药物成分 (API) 中起着至关重要的作用。 它的反应性允许将甲氧基苯甲酰基引入复杂分子中,从而增强其药理特性 .

有机合成

在有机化学中,对茴香酸酐用作合成更复杂有机化合物的起始原料。 它被用于各种化学反应,包括傅-克酰化反应,将对甲氧基苯甲酰基引入其他有机底物中,这可能导致开发新的材料和化学品 .

材料科学

该化合物在材料科学中有所应用,特别是在聚合物和涂料的开发方面。 通过与胺、醇和其他亲核试剂反应,4-甲氧基苯甲酸酐可以形成具有特定性质的聚合物,例如提高对降解的抵抗力或增强热稳定性 .

分析化学

对茴香酸酐:在分析化学中用作衍生化试剂。它改变物质的化学结构,使其更容易被分析仪器检测,例如高效液相色谱 (HPLC)。 这在复杂混合物中痕量化合物的定量分析中尤其有用 .

化妆品行业

该化合物还应用于化妆品行业。它用于合成用作香料成分或化妆品配方中防腐剂的酯类。 这些衍生物可以赋予令人愉悦的气味或保护产品免受微生物污染 .

环境科学

在环境科学中,4-甲氧基苯甲酸酐可用于研究有机污染物的降解。 它用作模型化合物来了解环境中类似芳香族酯的降解机制,这对于评估工业化学品的生态影响至关重要 .

安全和危害

未来方向

The future directions of research involving p-Anisic anhydride could involve the development of more efficient synthesis methods and the exploration of its potential applications in various fields. For instance, phosphate esters and anhydrides are essential in biology, and the development of synthetic phosphorylation chemistry could have a significant impact on the biological sciences .

作用机制

Mode of Action

As an anhydride, it’s likely to undergo hydrolysis in biological systems, potentially leading to the release of 4-Methoxybenzoic acid . This compound has been reported to have antiseptic properties , suggesting it could interact with microbial targets.

Biochemical Pathways

The hydrolysis product, 4-methoxybenzoic acid, is a type of phenolic compound, and phenolic compounds are known to interfere with various cellular processes, including oxidative phosphorylation and dna replication .

Result of Action

Its hydrolysis product, 4-methoxybenzoic acid, has been reported to have antiseptic properties , suggesting it could exert antimicrobial effects at the cellular level.

属性

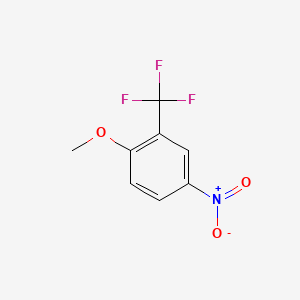

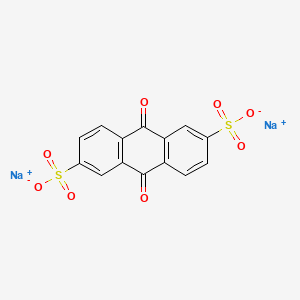

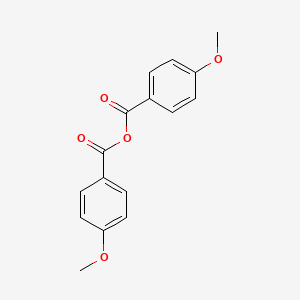

IUPAC Name |

(4-methoxybenzoyl) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMHIBLUWGDWKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40229637 | |

| Record name | p-Anisic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

794-94-5 | |

| Record name | Benzoic acid, 4-methoxy-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=794-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000794945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40229637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8835J9XXY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-methoxybenzoic anhydride (PMBA) in kinetic resolution reactions, and why is it considered advantageous in these applications?

A1: PMBA functions as a coupling reagent in kinetic resolutions of racemic carboxylic acids. [, ] This means it helps activate the carboxylic acid towards esterification with an achiral alcohol in the presence of a chiral acyl-transfer catalyst.

- Formation of Mixed Anhydrides: PMBA reacts with the racemic carboxylic acid to form a mixed anhydride in situ. This mixed anhydride is more reactive than the original acid, facilitating the subsequent enantioselective esterification. [, ]

- Improved Enantioselectivity: Research suggests that using PMBA, in combination with specific chiral catalysts like benzotetramisole derivatives, leads to higher enantiomeric excess (ee) in the resulting chiral ester product compared to other carboxylic anhydrides. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。